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Compound of Interest

Compound Name: 2,3-Dichloroquinoxaline

Cat. No.: B139996 Get Quote

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for 2,3-dichloroquinoxaline against structurally related

alternatives. It is designed for researchers, scientists, and professionals in drug development,

offering detailed experimental protocols and clear data visualization to support identification

and characterization efforts.

¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the chemical shifts (δ) in parts per million (ppm) for 2,3-
dichloroquinoxaline and selected alternative quinoxaline derivatives. These alternatives—

unsubstituted quinoxaline, 2,3-dimethylquinoxaline, and 2,3-dihydroxyquinoxaline—were

chosen to illustrate the electronic effects of different substituents at the 2 and 3 positions on the

NMR spectra.

Table 1: ¹H NMR Spectral Data Comparison
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Compound Solvent
Chemical Shift (δ, ppm)
and Multiplicity

2,3-Dichloroquinoxaline CDCl₃
8.08 (dd, J=6.6, 3.4 Hz, 2H),

7.85 (dd, J=6.6, 3.4 Hz, 2H)

DMSO-d₆
8.15 (dd, J=6.6, 3.4 Hz, 2H),

7.97 (dd, J=6.6, 3.4 Hz, 2H)

Quinoxaline CDCl₃

8.83 (s, 2H), 8.13 (dd, J=6.4,

3.4 Hz, 2H), 7.78 (dd, J=6.4,

3.4 Hz, 2H)

2,3-Dimethylquinoxaline CDCl₃

7.97 (dd, J=6.5, 3.3 Hz, 2H),

7.63 (dd, J=6.5, 3.3 Hz, 2H),

2.75 (s, 6H)

2,3-Dihydroxyquinoxaline DMSO-d₆
11.8 (br s, 2H), 7.28-7.22 (m,

2H), 7.18-7.12 (m, 2H)

Table 2: ¹³C NMR Spectral Data Comparison

Compound Solvent Chemical Shift (δ, ppm)

2,3-Dichloroquinoxaline CDCl₃ 145.2, 140.9, 131.0, 129.5

DMSO-d₆ 144.8, 140.4, 130.8, 129.2

Quinoxaline CDCl₃ 145.2, 143.2, 129.8, 129.4

2,3-Dimethylquinoxaline CDCl₃
152.9, 140.8, 129.1, 128.7,

23.2

2,3-Dihydroxyquinoxaline DMSO-d₆ 154.8, 131.5, 123.6, 115.4

Experimental Protocols
The following is a generalized methodology for the acquisition of NMR spectra for quinoxaline

derivatives.

1. Sample Preparation:
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Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and

place it in a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve

the sample.

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a

small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

The final solution height in the NMR tube should be approximately 4-5 cm.

2. NMR Instrument Setup:

The data presented were acquired on NMR spectrometers operating at frequencies ranging

from 90 MHz to 400 MHz for ¹H NMR.

Before data acquisition, the instrument's magnetic field is locked onto the deuterium signal of

the solvent.

The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical

peaks.

3. Data Acquisition:

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a

30° or 90° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4

seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and

enhance sensitivity. A larger number of scans (typically several hundred to thousands) and a

longer relaxation delay may be required due to the lower natural abundance and smaller

gyromagnetic ratio of the ¹³C nucleus.

4. Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-

domain NMR spectrum.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The spectrum is then phased and the baseline is corrected.

Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ

77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Visualization of Structure-Spectra Relationship
The following diagram illustrates the correlation between the chemical structure of 2,3-
dichloroquinoxaline and its distinct NMR signals.

2,3-Dichloroquinoxaline: Structure to NMR Signal Correlation

Chemical Structure

NMR Signals

¹H NMR Protons H-5/H-8 Protons H-6/H-7

~8.1 ppm (DMSO-d6)
~8.08 ppm (CDCl3)

~7.97 ppm (DMSO-d6)
~7.85 ppm (CDCl3)

¹³C NMR Carbons C-2/C-3 Carbons C-4a/C-8a Carbons C-6/C-7 Carbons C-5/C-8

~144.8 ppm (DMSO-d6)
~145.2 ppm (CDCl3)

~140.4 ppm (DMSO-d6)
~140.9 ppm (CDCl3)

~130.8 ppm (DMSO-d6)
~131.0 ppm (CDCl3)

~129.2 ppm (DMSO-d6)
~129.5 ppm (CDCl3)

Click to download full resolution via product page

Caption: Correlation of 2,3-dichloroquinoxaline structure with its ¹H and ¹³C NMR signals.

To cite this document: BenchChem. [A Comparative Guide to the NMR Spectral Data of 2,3-
Dichloroquinoxaline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b139996#1h-nmr-and-13c-nmr-spectral-data-for-2-3-
dichloroquinoxaline]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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